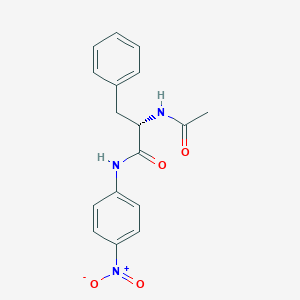

Ac-Phe-pNA

Beschreibung

Historical Context of Chromogenic Substrates in Protease Research

The application of chromogenic substrates in protease research emerged in the early 1970s as researchers sought alternatives to traditional, often less convenient, assay methods like clot-based assays for coagulation testing. nih.govquadratech.co.uk Early work in enzymology led to the development of synthetic peptide substrates designed to mimic the natural substrates of enzymes. quadratech.co.uk These synthetic substrates were engineered to release a detectable chromophore upon cleavage by specific proteases. quadratech.co.ukdcfinechemicals.com One of the first chromogenic substrates to gain widespread use was developed to measure thrombin activity. quadratech.co.uk The introduction of these substrates significantly advanced the ability to determine the activity of enzymes, proenzymes, and inhibitors within complex biological systems, such as the coagulation cascade. nih.gov Over time, advancements in peptide chemistry and analytical techniques facilitated the development of more selective and stable chromogenic substrates, expanding their application beyond coagulation to other enzymatic systems, including fibrinolysis, kallikrein, and complement systems. nih.govquadratech.co.uk Chromogenic substrate technology has become a tool of substantial importance in basic research and has led to a new generation of diagnostics in clinical laboratories. diapharma.com

Significance of p-Nitroanilide Derivatives in Enzymology

Para-nitroanilide (pNA) derivatives hold significant importance in enzymology due to their role as chromogenic reporters. ontosight.aibiosynth.com A pNA moiety is a chemical group that, when released from a substrate by enzymatic cleavage, produces a visible color change, typically yellow. dcfinechemicals.combiosynth.compeptide.co.jp This color change can be quantitatively measured using a spectrophotometer, usually at an absorbance of 405 nm, allowing for the direct monitoring and quantification of enzyme activity. dcfinechemicals.compeptide.co.jpontosight.aiechelon-inc.com The rate of color development is directly proportional to the enzyme's catalytic activity. dcfinechemicals.comontosight.ai This property makes p-nitroanilide derivatives invaluable tools for enzymatic assays, enabling researchers to measure enzyme kinetics, screen for enzyme inhibitors, and study the mechanisms of enzyme action. ontosight.aismolecule.comchemimpex.com The versatility of pNA derivatives is enhanced by their compatibility with standard laboratory equipment like plate readers and spectrophotometers, making them suitable for both detailed mechanistic studies and high-throughput screening applications. biosynth.com While other signalogenic substrates like fluorogenic and luminogenic substrates offer higher sensitivity, chromogenic pNA substrates remain popular for many qualitative and quantitative assays due to their simplicity and direct color readout. biosynth.com

Structural Rationale for Ac-Phe-pNA as an Enzymatic Probe

The design of this compound as an enzymatic probe is based on its specific chemical structure, which includes an acetyl group (Ac-), a phenylalanine residue (Phe), and the para-nitroanilide (pNA) moiety. chemimpex.com This structure is engineered to be a substrate for certain proteases, particularly serine proteases like chymotrypsin (B1334515). biosynth.comchemimpex.comchemimpex.commedchemexpress.com The peptide bond between the phenylalanine residue and the p-nitroanilide group is the target for enzymatic cleavage. quadratech.co.ukdiapharma.com Upon recognition and hydrolysis by a specific protease, the pNA group is released. dcfinechemicals.comontosight.ai The release of the pNA chromophore results in a measurable increase in absorbance at 405 nm, providing a direct indication of proteolytic activity. dcfinechemicals.compeptide.co.jpontosight.aiechelon-inc.com The acetyl group at the N-terminus of the phenylalanine residue serves as a protecting group. biosynth.comchemimpex.com The phenylalanine residue itself is crucial for the substrate's specificity, as it is recognized by the active site of target enzymes, such as the hydrophobic pocket in chymotrypsin. diapharma.comnih.govnih.gov The specific arrangement and chemical nature of these components in this compound contribute to its utility as a selective and sensitive probe for studying the activity and kinetics of proteases that exhibit specificity for phenylalanine residues at the cleavage site. biosynth.comchemimpex.comchemimpex.comdiapharma.com Studies have investigated the interaction of chymotrypsin with this compound at subzero temperatures to better understand the reaction intermediates and mechanism, highlighting the substrate's value in detailed mechanistic studies. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBBSYDVWOTKB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428472 | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17682-83-6 | |

| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Enzyme Activity Assays and Kinetics

Quantification of Proteolytic Enzyme Activity Using Ac-Phe-pNA

The primary application of this compound is in the quantitative assessment of proteolytic enzyme activity. When a protease capable of cleaving the peptide bond between the phenylalanine residue and p-nitroanilide moiety in this compound is present, the substrate is hydrolyzed, releasing free p-nitroaniline.

The release of p-nitroaniline is central to the detection method when using this compound as a substrate. p-Nitroaniline is a chromogenic compound, meaning it absorbs light in the visible spectrum. The enzymatic hydrolysis of this compound results in the production of a yellow solution due to the liberated pNA. This change in color can be quantified by measuring the increase in absorbance at a specific wavelength using a spectrophotometer. The typical wavelength used for detecting p-nitroaniline is around 405 nm to 410 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction and, therefore, the activity of the enzyme.

Establishing standard assay conditions is crucial for obtaining reproducible and comparable enzyme activity measurements using this compound. These conditions typically involve optimizing factors such as buffer type, pH, temperature, and substrate concentration. For instance, studies utilizing pNA-linked substrates for proteases have employed various buffer systems, including Tris-HCl and phosphate (B84403) buffers, at pH values suited to the specific enzyme being studied. The optimal temperature for the assay is also enzyme-dependent, often reflecting the physiological conditions or the enzyme's source. Substrate concentration is another critical parameter; assays are typically performed with substrate concentrations that allow for accurate measurement of the initial reaction velocity.

Spectrophotometric Detection of p-Nitroaniline Release

Determination of Enzyme Kinetic Parameters with this compound

This compound is a valuable tool for characterizing the kinetic behavior of enzymes, enabling the determination of key parameters that describe the enzyme-substrate interaction and catalytic efficiency nih.gov.

Enzyme kinetic parameters are commonly determined by analyzing the reaction velocity at various substrate concentrations, typically following Michaelis-Menten kinetics. By measuring the initial reaction rates at different concentrations of this compound while keeping the enzyme concentration constant, researchers can generate a Michaelis-Menten plot. This plot can then be used to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for the substrate.

Beyond Km and Vmax, the catalytic efficiency of an enzyme is often expressed by the kcat/Km ratio. kcat (turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated from Vmax and the enzyme concentration. The ratio of kcat to Km provides a measure of how efficiently an enzyme converts substrate into product when the substrate concentration is low. A higher kcat/Km value indicates greater catalytic efficiency. Studies using pNA substrates have reported kcat and Km values for various enzymes, demonstrating the utility of these substrates in quantitative kinetic analysis.

Michaelis-Menten Kinetics Analysis

Utility in High-Throughput Screening of Enzymatic Reactions

The chromogenic nature of this compound makes it particularly well-suited for high-throughput screening (HTS) applications nih.govnih.gov. HTS involves rapidly testing a large number of samples or compounds for a specific biological activity. In the context of enzyme assays, the release of the colored product pNA allows for easy and automated detection using spectrophotometric plate readers. This eliminates the need for more complex or time-consuming detection methods, making it feasible to screen large libraries of potential enzyme inhibitors or activators efficiently nih.govnih.gov. The direct relationship between product formation and absorbance signal simplifies data analysis and allows for quick identification of compounds that affect enzyme activity.

Investigations of Substrate Specificity

Ac-Phe-pNA as a Selective Substrate for Serine Proteases

This compound is recognized as a substrate for certain serine proteases. biosynth.com Serine proteases are a class of enzymes characterized by a serine residue in their active site that plays a crucial role in catalysis.

Specificity for Chymotrypsin-like Enzymes

This compound is frequently cited as a substrate for chymotrypsin (B1334515). scbt.comchemicalbook.inglpbio.com Chymotrypsin is a serine protease known to preferentially cleave peptide bonds following large hydrophobic or aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, at the P1 position. The presence of phenylalanine at the P1 position in this compound aligns with the known specificity of chymotrypsin-like enzymes, making it a suitable substrate for assaying their activity. Other related substrates containing phenylalanine at the P1 position, such as Suc-Gly-Gly-Phe-pNA and Ac-Phe-Gly-pNA, are also used as chymotrypsin-specific substrates. dcchemicals.commedchemexpress.comtandfonline.com

Comparative Substrate Profiling with Other Proteases

While this compound is associated with chymotrypsin-like activity, studies involving comparative substrate profiling with other proteases have demonstrated varying degrees of hydrolysis. For instance, some alkaline proteases from Bacillus species, while hydrolyzing other synthetic substrates, did not digest chymotrypsin-specific substrates like Ac-Phe-Gly-pNA or Suc-Gly-Gly-Phe-pNA. tandfonline.com This indicates that even within the serine protease class, the specificity for this compound can differ significantly depending on the enzyme.

Studies using panels of synthetic substrates, including those with pNA leaving groups, are standard approaches to characterize the substrate specificity of proteases. nih.govresearchgate.net By testing a protease's activity against a range of substrates with different amino acids at the P1 position and varying peptide lengths, researchers can build a profile of the enzyme's substrate preferences. While this compound specifically probes the preference for phenylalanine at P1 with a minimal structure, other pNA substrates with different amino acids at P1 or extended peptide sequences are used to gain a broader understanding of protease specificity. For example, studies have used substrates like Leu-pNA, Lys-pNA, and Phe-pNA to investigate the P1 specificity of aminopeptidases. nih.gov

Mapping Protease Substrate Binding Sites

The interaction between a protease and its substrate occurs within the enzyme's substrate binding site, which is composed of subsites that accommodate the amino acid residues of the substrate. The P1 residue of the substrate interacts with the S1 subsite of the enzyme, P2 with S2, and so on, both on the N-terminal side (P1, P2, P3...) and the C-terminal side (P1', P2', P3'...) of the scissile bond. hzdr.de

Elucidation of P1 Site Preferences

The use of this compound is particularly relevant for elucidating the preferences of the S1 subsite of proteases. The hydrolysis of this compound directly measures the enzyme's ability to cleave a bond following a phenylalanine residue at the P1 position. High activity towards this compound suggests a preference for a large hydrophobic or aromatic residue in the S1 pocket of the protease.

Comparative studies using pNA substrates with different P1 residues help to map the S1 specificity. For example, analyzing the kinetic parameters (like Km and kcat) for the hydrolysis of Ac-X-pNA series, where X is a varied amino acid, allows for a quantitative assessment of the S1 subsite preference. Research on a Bacillus protease showed strong preference for leucine (B10760876) at the P1 site, with considerably less activity towards peptides with shorter aliphatic or aromatic side chains, indicating the nature of its S1 subsite. asm.org Similarly, studies on aqualysin I, a serine protease, used various succinyl-peptide-pNA substrates to determine its P1 specificity, showing preferences for alanine, leucine, and phenylalanine in the S1 site, and noting that P1 specificity can depend on residues at other positions (P2, P3). tandfonline.com

Role of Extended Subsites in Peptide Substrate Recognition

While this compound primarily probes the S1 subsite, the recognition of larger peptide substrates involves interactions with subsites beyond S1. Studies using extended peptide pNA substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, provide insights into the role of these extended subsites (S2, S3, S4, etc.) in substrate binding and catalysis. nih.govkoreascience.krnih.gov For instance, the kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by subtilisin Carlsberg indicated that extended substrates engaging in subsite interactions can influence the catalytic efficiency, specifically the kcat value, suggesting a coupling between active site chemistry and protein conformational changes. nih.govresearchgate.net This highlights that while this compound is useful for S1 characterization, understanding the full substrate recognition profile requires examining interactions with extended subsites using larger peptide substrates.

Characterization of Novel Proteases Using this compound Substrate Panels

This compound, often as part of a panel of synthetic substrates, is a standard tool for the initial characterization of novel proteases. koreascience.kroup.comjmb.or.krcore.ac.uk By testing the activity of a newly isolated or identified protease against this compound and other chromogenic or fluorogenic substrates with defined sequences, researchers can begin to classify the enzyme based on its substrate preferences.

For example, the characterization of a novel alkaline protease from Bacillus horikoshii involved determining its kinetic parameters with N-succinyl-Ala-Ala-Pro-Phe-pNA, alongside inhibition studies, to suggest it belongs to the serine protease family. koreascience.krjmb.or.kr Similarly, a novel protease from a Streptomyces sp. was characterized using substrates like N-Succ-(Ala)3-Pro-Phe-pNA, and its hydrolytic activity and inhibition profile suggested properties of chymotrypsin-like serine proteases. oup.com

Using a panel that includes this compound helps to determine if a novel protease exhibits chymotrypsin-like specificity. Comparing the hydrolysis rate of this compound to substrates with different P1 residues or extended sequences allows for a preliminary mapping of the enzyme's active site preferences, guiding further, more detailed investigations.

Data Tables

While the search results mention kinetic parameters for various pNA substrates with different proteases, a direct table specifically comparing the hydrolysis of this compound across a wide range of proteases with detailed kinetic data (Km, kcat) was not consistently available in a format suitable for a single, comprehensive table derived solely from the provided snippets. However, the principles discussed are supported by the types of kinetic data presented for related substrates.

For illustrative purposes, here is a conceptual table showing how kinetic data for pNA substrates, including those with phenylalanine at P1, are used in protease characterization, based on the findings from the search results:

| Protease Source / Type | Substrate | Km (mM or µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹ or s⁻¹µM⁻¹) | P1 Preference (Inferred) | Citation |

| Bacillus sp. AH-101 | Ac-Phe-Gly-pNA | n.d. | n.d. | n.d. | Not preferred | tandfonline.com |

| Bacillus horikoshii | N-Suc-Ala-Ala-Pro-Phe-pNA | 0.0787 mM | 217.4 | 2762.4 | Phe (in context) | koreascience.krjmb.or.kr |

| Subtilisin Carlsberg | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 mM | 98 | 980 | Phe (in context) | researchgate.net |

| Subtilisin Carlsberg | Suc-Phe-pNA | 1 mM | 0.04 | 0.04 | Phe (minimal context) | researchgate.net |

| Streptomyces sp. | N-Succ-(Ala)3-Pro-Phe-pNA | 0.77 mM | Vmax=24.2* | - | Phe (in context) | oup.com |

Note: Vmax is provided instead of kcat in this source. n.d.: not detected.

This table demonstrates how kinetic parameters for substrates containing phenylalanine at the P1 position (either alone or within a peptide context) are measured and used to understand the substrate specificity of different proteases.

Mechanistic Enzymology Studies

Probing Catalytic Mechanisms through Ac-Phe-pNA Hydrolysis

The enzymatic hydrolysis of this compound typically involves the cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide group. This reaction is catalyzed by enzymes that recognize and bind the Ac-Phe sequence. The rate of release of p-nitroaniline is directly proportional to the enzyme concentration and its catalytic efficiency under specific conditions. This allows researchers to determine key kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat).

Enzyme-catalyzed reactions proceed through a transition state, a high-energy intermediate state between the substrate and product. Understanding the nature of this transition state is crucial for elucidating the catalytic mechanism. While direct observation of the transition state is challenging, its properties can be inferred through various experimental approaches, including kinetic analysis and the use of transition state analogs.

The hydrolysis of substrates like this compound by enzymes such as serine proteases involves the formation of an acyl-enzyme intermediate. Studies on related pNA substrates hydrolyzed by α-chymotrypsin have investigated the complexities of the acylation step, suggesting potential coupling between active site chemistry and protein conformational isomerization that may distort the substrate and promote nucleophilic attack nih.gov. Analyzing the kinetic parameters (Ks, k₂, and k₃) for the hydrolysis of pNA substrates with varying peptide lengths has revealed that the dependence of the acylation rate constant (k₂) on peptide length is manifested in the enthalpy of activation, supporting a mechanism of catalysis by distortion nih.gov.

Kinetic isotope effects (KIEs) are powerful tools for probing the transition state of a reaction and identifying the atoms involved in bond breaking or formation during the rate-determining step invivochem.cnnih.gov. By comparing the reaction rates of a molecule containing a light isotope (e.g., ¹H) with its analog containing a heavy isotope (e.g., ²H or ¹³C) at a specific position, valuable information about the reaction mechanism can be obtained invivochem.cnnih.gov.

While specific KIE studies directly using isotopically labeled this compound were not found in the search results, studies utilizing deuterium-labeled analogs of related pNA-labeled peptides, such as Ac–Phe–Phe–pSer–Pro–Arg–pNA, have been successfully employed to investigate enzyme mechanisms. For instance, secondary deuterium (B1214612) KIEs on deuterium-labeled proline residues in such a peptide were used to study the catalytic mechanism of the peptidyl-prolyl isomerase Pin1, providing insights into the rehybridization of the prolyl amide nitrogen in the transition state. An inverse secondary KIE (kH/kD < 1) was observed for a Pro-d₇ labeled substrate, indicating that an sp² center becomes an sp³ center in the transition state. This demonstrates how isotopic labeling of residues within a peptide substrate containing a pNA moiety can reveal details about the conformational and chemical changes occurring during catalysis. Applying similar strategies to isotopically labeled this compound could provide specific information about the transition state of enzymes that cleave the Phe-pNA bond.

Analysis of Transition State Formation in Enzyme Catalysis

Understanding Enzyme-Substrate Interaction Dynamics

The interaction between an enzyme and its substrate is a dynamic process involving recognition, binding, and conformational adjustments that facilitate catalysis. Studying these dynamics is essential for a complete understanding of enzyme function.

A key feature of this compound that makes it invaluable in enzymology is the presence of the p-nitroanilide (pNA) moiety. Upon enzymatic hydrolysis, the amide bond linking pNA to the phenylalanine residue is cleaved, releasing free p-nitroaniline. p-nitroaniline is a chromophore, meaning it absorbs light in the visible spectrum. It exhibits a strong absorbance maximum typically around 405 nm glpbio.com.

This chromogenic property allows for the convenient and continuous monitoring of the enzymatic reaction using a spectrophotometer. As the enzyme cleaves this compound, the concentration of released p-nitroaniline increases over time, resulting in a proportional increase in absorbance at 405 nm. By measuring the rate of this absorbance increase, researchers can determine the initial velocity of the reaction and analyze the enzyme's kinetic behavior under various conditions (e.g., different substrate concentrations, pH, temperature, or in the presence of inhibitors). The high molar extinction coefficient of p-nitroaniline (e.g., 8,800 L·mol⁻¹·cm⁻¹ at 410 nm or 10,600 M⁻¹ cm⁻¹ at 405 nm, depending on conditions) glpbio.com ensures that even small amounts of product formation can be detected, providing a sensitive assay for enzyme activity.

Data Table: Representative Kinetic Parameters for pNA Substrates

While specific kinetic data for this compound across various enzymes was not compiled in the search results, the following table presents representative kinetic parameters (Km and kcat/Km) for different aminoacyl-pNA substrates hydrolyzed by Pseudomonas aeruginosa aminopeptidase (B13392206) (PaPepA), illustrating the type of data obtained using pNA substrates in enzyme kinetics studies.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Leu-pNA | 0.254 ± 0.005 | 0.16 ± 0.01 | 1.637 ± 0.1 |

| Phe-pNA | 0.115 ± 0.008 | 0.26 ± 0.05 | 0.44 ± 0.08 |

| Met-pNA | 0.084 ± 0.003 | 0.15 ± 0.02 | 0.56 ± 0.08 |

| Pro-pNA | 0.081 ± 0.003 | 1.20 ± 0.08 | 0.067 ± 0.005 |

Data adapted from studies on PaPepA. Note that these values are specific to PaPepA and serve as an example of kinetic data obtained using aminoacyl-pNA substrates.

Role in Drug Discovery and Biochemical Pathway Elucidation

Enzyme Inhibitor Screening Using Ac-Phe-pNA Based Assays

This compound is frequently employed as a substrate in enzyme activity assays to measure the effectiveness of potential inhibitors. chemimpex.comchemimpex.com By monitoring the reduction in enzyme activity in the presence of a test compound, researchers can identify molecules that inhibit the enzyme's function. This is a critical step in the drug discovery process.

Identification of Potential Therapeutic Targets

Enzymes, particularly proteases, play crucial roles in various biological processes, and their dysregulation is often implicated in diseases. chemimpex.com By using substrates like this compound to study enzyme activity, researchers can identify specific enzymes that are potential therapeutic targets. For instance, serine proteases are involved in processes like collagenolysis, and studying their activity with synthetic substrates can provide insights into their roles in disease states. biosynth.com The specificity of this compound for certain proteases makes it a preferred choice for laboratories focused on identifying such targets. chemimpex.com

Development of High-Throughput Screening Methods for Inhibitors

High-throughput screening (HTS) is a widely used process in drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target. bmglabtech.comnih.gov The colorimetric nature of this compound based assays, where the release of p-nitroaniline results in a measurable change in absorbance, makes them well-suited for automation and miniaturization required for HTS. echelon-inc.com This allows researchers to quickly screen thousands or even millions of compounds to identify potential enzyme inhibitors. bmglabtech.comnih.gov While HTS primarily identifies "leads," it significantly accelerates the initial phase of drug discovery. bmglabtech.comnih.gov

Elucidating Protein Interactions and Cellular Mechanisms

Beyond inhibitor screening, this compound and similar pNA-linked substrates are valuable in biochemical research for investigating protein interactions and modifications, thereby helping scientists understand cellular mechanisms and disease pathways. chemimpex.comchemimpex.com

Investigating Proteolytic Pathways in Biological Systems

Proteolytic pathways, involving the controlled degradation of proteins by proteases, are fundamental to many cellular processes. chemimpex.com this compound is used as a substrate to measure the activity of specific proteases within these pathways, allowing researchers to effectively study enzyme activity and kinetics. chemimpex.comchemimpex.com By observing how the cleavage of this compound is affected in different biological contexts or by the presence of other molecules, researchers can gain insights into the regulation and function of these proteolytic cascades. Studies investigating the activity of various peptidases in biological systems have utilized chromogenic substrates like pNA-linked peptides to assess enzymatic activity. frontiersin.orgnih.gov

Contribution to Proteomics Research

Proteomics, the large-scale study of proteins, involves understanding protein functions, interactions, and modifications. crukscotlandinstitute.ac.ukcambridge.org While this compound itself is a small peptide derivative, the principles behind its use as a substrate for studying enzyme activity contribute to the broader field of proteomics. Understanding enzyme function and how proteins interact within proteolytic pathways, often studied using substrates like this compound, provides critical insights into the complex network of protein interactions and enzymatic functions within a cell. chemimpex.comfiveable.meacs.org Techniques in proteomics often rely on identifying and characterizing proteins involved in specific processes, and the functional information gained from enzyme assays using substrates like this compound complements these studies. crukscotlandinstitute.ac.ukcambridge.orgnih.gov Research in proteomics aims to unravel complex biological systems and predict protein functions, and studying enzymatic activities is a key part of this. fiveable.meacs.org

Methodological Considerations in Ac Phe Pna Research Applications

Optimization of Enzymatic Assay Parameters

Optimizing enzymatic assay parameters is crucial for achieving maximal enzyme activity and stability when using Ac-Phe-pNA as a substrate. Factors such as pH and temperature significantly influence enzyme kinetics and the rate of substrate hydrolysis.

Influence of pH on this compound Hydrolysis Rates

The pH of the reaction buffer plays a critical role in the catalytic activity of enzymes that hydrolyze this compound. Enzymes typically have an optimal pH range where their activity is maximal. For instance, some proteases show optimal activity at alkaline pH values. researchgate.netjmb.or.krkoreascience.krnih.govresearchgate.net Studies on various aminopeptidases and proteases using p-nitroanilide substrates have demonstrated that the rate of hydrolysis is highly dependent on pH, with activity increasing up to an optimal point and then decreasing at higher or lower pH values. jmb.or.krkoreascience.krnih.gov The specific optimal pH will vary depending on the enzyme being studied. For example, an aminopeptidase (B13392206) from Aspergillus niger showed optimal activity at pH 7.0 with Arg-pNA as a substrate and retained significant activity between pH 5.5 and 8.0. nih.gov Another protease from Bacillus pumilus exhibited optimal activity at pH 11.5. researchgate.net The ionization state of amino acid residues in the enzyme's active site and the substrate molecule are influenced by pH, affecting their interaction and the catalytic process.

Temperature Effects on Enzyme Activity and Stability with this compound

Temperature is another critical factor affecting enzyme activity and stability. Enzymatic reaction rates generally increase with temperature up to an optimal point. Beyond this optimum, enzyme activity typically declines rapidly due to denaturation. researchgate.netkoreascience.kr The thermal stability of an enzyme dictates the temperature range over which it remains active for a reasonable duration. For example, a leucine (B10760876) aminopeptidase showed maximal activity around 60°C with L-Leucine p-nitroanilide, but activity was lost above 70°C due to thermal inactivation. koreascience.kr Some enzymes, particularly those from thermophilic organisms, exhibit high thermostability and can remain active at elevated temperatures. researchgate.netasm.org When working with this compound, it is essential to determine the optimal temperature for the specific enzyme being investigated and to consider the enzyme's stability at that temperature over the duration of the assay.

Detailed research findings on temperature effects with p-nitroanilide substrates:

| Enzyme Source | Substrate | Optimal Temperature (°C) | Stability Notes | Source |

| Bacillus subtilis GS-1 crude proteases | (Various proteins) | 22.4 | - | researchgate.net |

| Aspergillus sojae rLap1 | Leu-p-nitroanilide | 50 | Sustained 50% activity after 1h at 50°C. | researchgate.net |

| BkLAP (source not specified) | (Substrate not specified) | 70 | Activity declined quickly above 70°C. | researchgate.net |

| Bacillus sp. JH 108 aminopeptidase | L-Leucine p-nitroanilide | 60 | Activity lost above 70°C. More stable at lower temperatures. | koreascience.kr |

| Aspergillus niger APB-AN | Arg-pNA | 40 | Stable below 40°C. | nih.gov |

| Bacillus pumilus MK6-5 protease | (Synthetic substrates) | 55-60 | Thermostable. | researchgate.net |

| Methanococcus jannaschii protease | CBz-AAL-pNA | 116 | Activity measured up to 130°C. Thermostability and activity increased with pressure. | asm.org |

Buffer System Selection for this compound Assays

The choice of buffer system is important for maintaining a stable pH throughout the enzymatic reaction and for providing an appropriate ionic environment for enzyme activity. Different buffers have varying buffering capacities at different pH ranges and can also influence enzyme activity through specific ion effects. Common buffers used in enzymatic assays include Tris-HCl, phosphate (B84403) buffers, and HEPES. marquette.edunih.govmedchemexpress.comrsc.orgtandfonline.com The optimal buffer and its concentration should be determined experimentally for the specific enzyme and assay conditions. For example, a study on Zika and West Nile Virus NS2B/NS3 Proteases used 50 mM Tris-HCl buffer at pH 9.5 for their assays with Ac-TSGKR-pNA. rsc.org Another study using Suc-AAPF-pNA for elastase activity measurement utilized 100 mM Tris buffer, pH 8.6, containing 10 mM CaCl₂. medchemexpress.com The ionic strength of the buffer can also affect the extinction coefficient of p-nitroaniline, which should be considered for accurate quantification. nih.gov

Spectrophotometric Measurement Techniques for p-Nitroaniline Release

The release of p-nitroaniline from this compound upon enzymatic hydrolysis is typically monitored using spectrophotometry, taking advantage of pNA's distinct absorbance properties in the visible spectrum.

Wavelength Selection for Absorbance Monitoring

p-Nitroaniline is a chromophore that absorbs light in the visible region, appearing yellow in solution. sigmaaldrich.commedchemexpress.com The absorbance maximum for free p-nitroaniline is typically around 380 nm. sigmaaldrich.com However, enzymatic assays using p-nitroanilide substrates are often monitored at wavelengths around 400-410 nm or higher. sigmaaldrich.commarquette.edunih.govmedchemexpress.comcytivalifesciences.com.cntandfonline.comnih.gov This is because at wavelengths closer to the pNA absorbance maximum (380 nm), there can be overlapping absorbance from the intact p-nitroanilide substrate, which typically has an absorption maximum at a lower wavelength (e.g., 315 nm for MeO-SucAAPVpNA). sigmaaldrich.com Monitoring at a slightly higher wavelength, such as 405 nm or 410 nm, minimizes this background interference from the substrate while still providing a strong absorbance signal from the released pNA. diapharma.comsigmaaldrich.commarquette.edunih.govmedchemexpress.comtandfonline.com The specific optimal wavelength may vary slightly depending on the buffer composition and other assay conditions, as solution composition can influence the p-nitroaniline spectrum. nih.gov

Reported wavelengths for monitoring p-nitroaniline absorbance:

| Wavelength (nm) | Notes | Source |

| 405 | Commonly used. diapharma.commarquette.edunih.govsigmaaldrich.com | diapharma.commarquette.edunih.govsigmaaldrich.com |

| 410 | Used for measuring neutrophil elastase activity with MeO-SucAAPVpNA. sigmaaldrich.com Used with Suc-AAPF-pNA. medchemexpress.comnih.gov Used with Bz-Tyr-pNA. tandfonline.com | sigmaaldrich.commedchemexpress.comtandfonline.comnih.gov |

| 400 | Used for elastase activity with Suc-AAPF-pNA. medchemexpress.com | medchemexpress.com |

| 420 | Used in some high-temperature assays. asm.org | asm.org |

| 380 | Absorbance maximum, but can have substrate overlap. sigmaaldrich.com | sigmaaldrich.com |

| 381 | Proposed for use with a difference extinction coefficient to minimize spectral shifts. nih.gov | nih.gov |

Calibration and Standard Curve Generation

To quantify the amount of p-nitroaniline released and thus determine enzyme activity, a standard curve is typically generated using known concentrations of free p-nitroaniline. sigmaaldrich.comasm.org This involves preparing a series of solutions with increasing concentrations of p-nitroaniline in the assay buffer and measuring their absorbance at the chosen wavelength. A plot of absorbance versus p-nitroaniline concentration yields a standard curve, which should ideally be linear within the range of concentrations expected in the enzymatic assay. The concentration of p-nitroaniline released in the enzyme reaction can then be determined by measuring the absorbance of the reaction mixture and referring to the standard curve. sigmaaldrich.comasm.org The molar extinction coefficient (ε) of p-nitroaniline at the chosen wavelength is a key parameter for these calculations, and reported values can vary depending on the wavelength and solution conditions. sigmaaldrich.commarquette.edu For accurate results, the standard curve should be generated under the same buffer and temperature conditions as the enzymatic assay.

Reported molar extinction coefficients for p-nitroaniline:

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source |

| 410 | 8,800 | sigmaaldrich.com |

| 405 | 9,500 | sigmaaldrich.com |

| 400 | 12,300 | sigmaaldrich.com |

| 380 | 13,500 | sigmaaldrich.com |

| 405 | 10,800 | marquette.edu |

| 405 | 10,500 | sigmaaldrich.com |

Addressing Background Hydrolysis

Researchers typically account for background hydrolysis by including control reactions that contain the substrate but lack the enzyme asm.orgillinois.edunih.gov. The absorbance measured in these control reactions is then subtracted from the absorbance values obtained in the presence of the enzyme. This correction helps to isolate the signal specifically generated by the enzymatic activity.

Factors that can influence the rate of background hydrolysis of pNA-linked substrates include temperature, pH, and the presence of certain chemicals. For instance, evidence suggests that alkaline conditions, sometimes used for pNA extraction or reaction termination, can induce higher abiotic hydrolysis of pNA-linked substrates illinois.eduillinois.edu. Studies have shown that spontaneous hydrolysis of similar chromogenic peptide substrates can be relatively low under specific conditions, such as approximately 0.5% in an aqueous medium at pH 6.5 after 72 hours nih.gov. However, at higher temperatures, such as 90°C, significant background hydrolysis rates of p-nitrophenyl amino acid ester substrates have been observed, necessitating continuous monitoring and correction asm.org.

Preparation of this compound Stock Solutions for Research Assays

Proper preparation of this compound stock solutions is crucial for accurate and reproducible research assays. The solubility of this compound can be a limiting factor, and various solvents and methods are employed to achieve adequate concentrations for experimental use.

This compound is often described as a synthetic substrate biosynth.com. While information specifically on the solubility of this compound is not extensively detailed in the search results, general guidelines for peptide and pNA-linked substrate solubility can be applied. Peptides, especially hydrophobic ones, may have limited solubility in aqueous buffers nih.govsb-peptide.com. For very hydrophobic peptides, dissolving the peptide in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with water or buffer is a common practice sigmaaldrich.comsb-peptide.compancreapedia.orgmedchemexpress.com. DMSO is often considered an ideal organic solvent for biological applications due to its low toxicity sb-peptide.com.

For preparing stock solutions of pNA-linked substrates, concentrations in the millimolar range are frequently used. For example, a 1 mM pNA stock solution can be prepared by dissolving a specific amount of para-nitroaniline in water, although it may require several hours on a stir plate or shaker to fully dissolve illinois.eduillinois.edu. For other pNA-linked substrates, stock solutions at concentrations like 2 mM in DMSO are reported sigmaaldrich.com. Another example involves preparing a 0.2 mM substrate stock solution by dissolving the solid peptide substrate in a small percentage of DMF and then adding assay buffer pancreapedia.org.

To enhance solubility, especially for hydrophobic peptides, techniques such as sonication and gentle warming can be employed sb-peptide.com. It is also recommended to use sterile and ideally oxygen-free water or buffer when preparing peptide solutions sb-peptide.com.

Stock solutions, once prepared, should be stored appropriately to maintain stability. Storage at -20°C is commonly recommended for DMSO solutions of substrates, with a suggested use within a specific timeframe, such as up to 6 months sigmaaldrich.com. Solid forms of substrates may have longer storage stability when desiccated at -20°C or even room temperature for a limited period sigmaaldrich.com. Repeated freezing and thawing of stock solutions should be avoided to prevent product degradation glpbio.com.

Based on the information gathered for similar pNA substrates and general peptide handling, a potential approach for preparing this compound stock solutions for research assays could involve:

Initial attempt in aqueous buffer: Try dissolving the solid this compound directly in the assay buffer at the desired concentration.

Using organic co-solvent: If solubility is limited in buffer alone, dissolve the this compound in a minimal volume of a suitable organic solvent like DMSO or DMF, and then gradually dilute with the assay buffer to the final concentration. The final concentration of the organic solvent in the assay should be kept as low as possible as it might affect enzyme activity.

Enhancing dissolution: Sonication and gentle warming (avoiding excessive heat) can help improve dissolution.

Sterility and storage: Use sterile buffers and store the stock solution in aliquots at -20°C or lower to maintain stability and prevent degradation from repeated freeze-thaw cycles.

While specific detailed research findings on this compound stock solution preparation parameters (e.g., maximum solubility in various solvents, stability over time at different temperatures) were not extensively found, the general principles for handling similar chromogenic peptide substrates provide a strong basis for developing appropriate protocols.

Integration of this compound Assays with Automated Systems

Integrating this compound assays with automated systems, particularly automated liquid handling platforms, offers significant advantages in terms of throughput, precision, and reproducibility in research laboratories biosero.combiocompare.com. Automated liquid handlers can accurately and consistently dispense small volumes of reagents, including substrates like this compound, enzymes, and buffers, into multi-well plates biocompare.comgilson.com. This is particularly beneficial for high-throughput screening applications or large-scale studies where numerous samples and conditions need to be tested.

Automated systems can handle repetitive pipetting tasks, reducing the risk of human error and variability that can occur with manual pipetting, especially during prolonged experimental sessions biosero.combiocompare.com. This leads to improved data quality and reliability. The ability to precisely control dispensing volumes, mixing steps, and incubation times with automated platforms contributes to enhanced assay reproducibility biosero.comgilson.com.

The integration of this compound assays with automated systems typically involves programming the liquid handler to execute a series of steps, including:

Dispensing buffers and other reaction components into wells.

Adding the enzyme solution to initiate the reaction.

Adding the this compound substrate solution to start the enzymatic hydrolysis.

Mixing the contents of the wells.

Incubating the reaction mixture at a controlled temperature.

Adding stop solutions (if required) to terminate the reaction.

Transferring the reaction mixture to a detection plate or reading the absorbance directly in the assay plate using an integrated plate reader.

Modern automated liquid handling systems often come with user-friendly software interfaces that allow researchers to design and program complex assay protocols biocompare.com. Some systems are capable of full walk-away automation, handling the entire assay process from start to finish without manual intervention biocompare.comtecan.com.

While the search results discuss the general benefits and implementation of automated liquid handling in various assays, including enzyme assays and those using pNA-linked substrates, specific detailed research findings on the performance characteristics (e.g., Z-factors, correlation with manual methods) of this compound assays specifically integrated with automated systems were not prominently featured. However, the principles of automation applied to similar chromogenic assays suggest that this compound assays are well-suited for automation to improve efficiency and data quality. The use of chromogenic detection, which involves measuring absorbance at a specific wavelength, is readily compatible with automated plate readers commonly integrated into liquid handling workstations sigmaaldrich.com.

The transition from a manual this compound assay to an automated format requires careful consideration of the assay protocol to ensure it is robust and compatible with the automated system tecan.com. Factors such as reagent volumes, concentrations, incubation times, and mixing speeds need to be optimized for the automated platform.

Advanced Topics and Future Directions in Ac Phe Pna Research

Development of Modified Ac-Phe-pNA Substrates for Enhanced Specificity

The core structure of this compound provides a foundation for developing modified substrates with enhanced specificity for particular proteases. Modifications can involve altering the peptide sequence or chemically modifying the existing moieties to optimize interactions with the enzyme's active site and surrounding subsites (P1, P2, etc.) nih.govtandfonline.com. For instance, studies have explored the impact of different amino acid residues at various positions in peptide substrates with a C-terminal pNA reporter group to understand and enhance protease specificity nih.govresearchgate.net.

The P1 site of a protease, which interacts with the amino acid residue directly preceding the scissile bond in the substrate, is a primary determinant of specificity asm.org. This compound features a phenylalanine residue at this P1 position, making it a preferred substrate for proteases that accommodate a large hydrophobic aromatic side chain at this site, such as chymotrypsin (B1334515) chemimpex.comchemimpex.comnih.gov. However, modifying the amino acid at the P1 position or other positions (P2, P3, etc.) can tailor the substrate for different proteases. For example, a study investigating the substrate specificity of Bacillus subtilis aminopeptidase (B13392206) (BSAP) found that while the wild-type enzyme was most active towards Leu-pNA, Arg-pNA, and Lys-pNA, a mutant (I387A BSAP) showed catalytic activity towards Phe-pNA, which was undetectable in the wild-type enzyme nih.gov. This highlights how single amino acid changes in the enzyme can drastically alter substrate preference and, conversely, how modified substrates can probe these specificities.

Further modifications can involve altering the N-terminal capping group or the C-terminal leaving group to influence substrate properties like solubility, cell permeability, or detection methods nih.govacs.orgbeilstein-journals.org. While this compound uses an acetyl group and pNA, other substrates utilize succinyl (Suc) or benzyloxycarbonyl (CBz) groups at the N-terminus asm.orgmedchemexpress.com. The choice of leaving group, such as pNA, allows for convenient spectrophotometric monitoring nih.gov. Future directions involve the rational design and synthesis of this compound derivatives with specific amino acid sequences and chemical modifications to achieve highly selective substrates for newly identified or poorly characterized proteases.

Computational Modeling and Simulation of this compound Enzyme Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a crucial role in understanding the intricate interactions between this compound (and its derivatives) and proteases at an atomic level ims.ac.jpnih.govresearchgate.net. These techniques provide insights into binding poses, conformational changes, and the dynamics of the enzyme-substrate complex that are difficult to obtain experimentally acs.orgplos.orgbiorxiv.orgfurman.edu.

Molecular docking can predict the likely binding orientation and affinity of this compound within the active site of a protease researchgate.net. This is particularly useful when studying modified substrates or mutant enzymes, allowing researchers to computationally screen potential interactions before costly synthesis and experimental validation. MD simulations extend this analysis by simulating the dynamic behavior of the enzyme-substrate complex over time, providing information about the stability of the complex, the flexibility of the active site, and the interactions that are critical for catalysis researchgate.netacs.orgfurman.edu.

Studies utilizing computational modeling have investigated substrate binding to protease active sites, identifying key residues involved in recognition and catalysis nih.govpitt.edu. For instance, substrate binding simulations have suggested that specific binding pockets within the enzyme, such as the S1 and S4 sites, are crucial for accommodating the hydrophobic aromatic side chains of residues like phenylalanine nih.gov. By simulating the interaction of this compound or its modified versions with different protease structures, researchers can gain a deeper understanding of the molecular basis for substrate specificity and guide the design of more effective substrates or inhibitors nih.gov. The integration of computational predictions with experimental kinetic data is a powerful approach for dissecting enzyme-substrate interactions and accelerating the development of tailored substrates.

Integration of this compound Assays with Complementary Biochemical Techniques

While this compound assays are valuable for measuring protease activity colorimetrically, integrating them with other biochemical techniques can provide a more comprehensive understanding of proteolytic processes. Complementary techniques can offer different perspectives, such as identifying cleavage sites in complex protein substrates, analyzing enzyme structure, or monitoring downstream effects of protease activity.

Structural techniques, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution structures of proteases, including in complex with inhibitors or substrate analogs acs.org. While this compound is a substrate and is cleaved, structural studies with non-cleavable substrate mimics or inhibitors can offer static snapshots of binding interactions that complement the dynamic information from computational simulations and the activity data from this compound assays.

Furthermore, this compound assays can be integrated into broader biochemical workflows, such as high-throughput screening (HTS) for protease inhibitors or activators chemimpex.comchemimpex.com. The colorimetric nature of the assay makes it well-suited for automation and screening large libraries of compounds. Coupling this with cell-based assays or functional readouts that assess the biological consequences of protease activity can provide a more complete picture of the enzyme's role in cellular processes or disease pathways chemimpex.comchemimpex.com.

Emerging Applications in Protease Engineering and Design

This compound and its derivatives are becoming increasingly valuable tools in the field of protease engineering and design. By providing a convenient and quantifiable measure of proteolytic activity and specificity, these substrates facilitate the development of proteases with altered or novel characteristics for various applications.

Directed evolution is a powerful approach for engineering enzymes, and this compound assays are frequently used in the screening process oup.comnih.govnih.govdiva-portal.org. By creating libraries of protease variants and using this compound or modified pNA substrates, researchers can select for enzymes with improved catalytic efficiency, altered substrate specificity, or enhanced stability oup.comnih.govdiva-portal.org. For example, directed evolution has been used to engineer proteases with altered specificity towards peptide sequences, utilizing pNA-based substrates to monitor activity against target sequences nih.govdiva-portal.org.

Rational design, guided by structural information and computational modeling, also benefits from the use of this compound assays plos.org. When specific mutations are introduced into a protease to alter its substrate binding pocket or catalytic machinery, this compound or tailored derivatives can be used to assess the functional consequences of these changes nih.gov. This iterative process of design, synthesis, and assay is essential for creating proteases with desired properties for applications in areas like biocatalysis, therapeutics, or diagnostics chemimpex.comchemimpex.comresearchgate.net.

Emerging applications of engineered proteases include targeted drug delivery, where proteases are designed to cleave linkers releasing therapeutic agents at specific sites, and the development of biosensors for detecting disease biomarkers chemimpex.comchemimpex.com. This compound-based substrates can be adapted for use in such biosensors, providing a detectable signal upon target protease activity. The ability to engineer proteases with precise substrate specificity, often evaluated using pNA-based assays, is critical for the success of these advanced applications.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments using Ac-Phe-pNA as a substrate in enzyme kinetics studies?

- Methodological Guidance :

- Define clear objectives, such as determining kinetic parameters (e.g., , ) or evaluating enzyme inhibition.

- Use standardized protocols for substrate preparation (e.g., dissolving this compound in DMSO or buffer solutions with controlled pH and temperature) .

- Include controls (e.g., blank reactions without enzyme or substrate) and replicate experiments to assess variability. Reference established kinetic models (e.g., Michaelis-Menten) and validate assumptions (e.g., steady-state conditions) .

- Data Presentation :

- Tabulate raw data (e.g., absorbance vs. time) and processed values (e.g., reaction rates). Follow journal guidelines for table formatting, using Roman numerals and explanatory footnotes .

Q. What analytical techniques are most reliable for characterizing this compound purity and stability?

- Methodological Guidance :

- Employ HPLC with UV detection (e.g., at 405 nm for p-nitroaniline release) to assess purity and degradation products.

- Use NMR (e.g., -NMR in DMSO-d) to confirm structural integrity. Include solvent peaks as internal references .

- Monitor stability under varying storage conditions (e.g., temperature, light exposure) and report degradation kinetics using Arrhenius plots .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinetic data for this compound across studies?

- Methodological Guidance :

- Compare experimental conditions (e.g., buffer composition, enzyme sources) that may affect substrate behavior. For example, ionic strength variations can alter enzyme-substrate binding .

- Conduct meta-analyses of published values, highlighting outliers and methodological discrepancies (e.g., spectrophotometric calibration errors) .

- Data Analysis :

- Use statistical tools (e.g., Cronbach’s alpha) to evaluate data consistency . Present conflicting results in comparative tables with annotations on protocol differences .

Q. What strategies optimize the use of this compound in high-throughput screening assays while minimizing interference?

- Methodological Guidance :

- Pre-screen for non-enzymatic hydrolysis by incubating this compound in assay buffers without enzymes. Adjust pH or add stabilizers (e.g., BSA) if degradation exceeds 5% .

- Validate specificity using mutant enzymes or competitive inhibitors. For example, confirm that observed activity is not due to contaminating proteases .

- Data Presentation :

- Include dose-response curves and IC values in figures, ensuring axis labels follow SI units .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Guidance :

- Implement QC protocols: monitor reaction intermediates via TLC and characterize final products using LC-MS .

- Collaborate with analytical chemistry labs to standardize synthesis workflows and share raw spectral data in supplementary materials .

- Contradiction Mitigation :

- Publish detailed synthetic procedures, including solvent grades and purification steps, to enhance reproducibility .

Data Interpretation and Reporting

Q. What are the best practices for presenting this compound-related data in peer-reviewed journals?

- Methodological Guidance :

- Separate raw data (e.g., absorbance readings) from processed results (e.g., kinetic plots) in supplementary files .

- Follow journal-specific guidelines for figures: avoid embedded images, use high-resolution formats, and ensure color accessibility .

- Ethical Considerations :

- Disclose funding sources and potential conflicts of interest (e.g., commercial substrate suppliers) .

Q. How should researchers handle inconclusive results from this compound-based assays?

- Methodological Guidance :

- Re-examine assumptions (e.g., linearity of absorbance vs. concentration) and validate instrumentation (e.g., spectrophotometer calibration) .

- Use negative controls to distinguish assay artifacts from true enzymatic activity .

- Advanced Analysis :

- Apply machine learning models to identify hidden variables (e.g., temperature fluctuations) affecting data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.